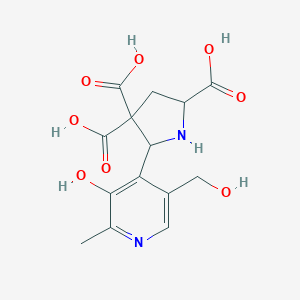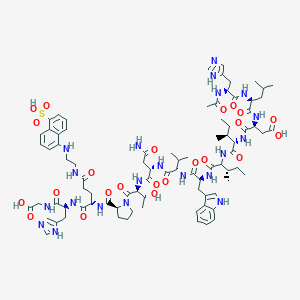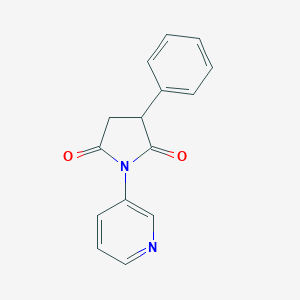![molecular formula C7H6N2S B164078 Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) CAS No. 129211-95-6](/img/structure/B164078.png)
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyridine with sulfur-containing reagents to form the isothiazole ring . The reaction is often catalyzed by acids such as trifluoroacetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the scalability of the synthesis process is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) .
Wissenschaftliche Forschungsanwendungen
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.
Thiazolo[3,2-a]pyridines: These compounds also feature a fused ring system but with different connectivity and electronic properties
Uniqueness
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
129211-95-6 |
|---|---|
Molekularformel |
C7H6N2S |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
3-methyl-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2S/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3 |
InChI-Schlüssel |
QDDWKLMKTMWXOH-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C=NC=C2 |
Kanonische SMILES |
CC1=NSC2=C1C=NC=C2 |
Synonyme |
Isothiazolo[4,5-c]pyridine, 3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)

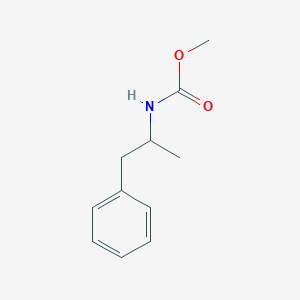


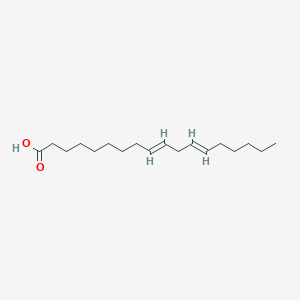
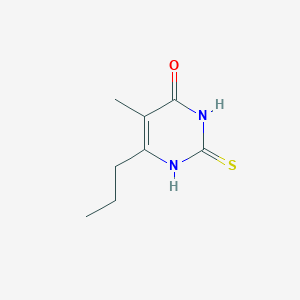
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
